molecular formula C29H50 B1605469 A'-Neo-30-norgammacerane CAS No. 3258-87-5

A'-Neo-30-norgammacerane

Cat. No.: B1605469
CAS No.: 3258-87-5
M. Wt: 398.7 g/mol
InChI Key: XKJROQIFLGXWEY-LMDOITEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A’-Neo-30-norgammacerane is a complex organic compound with the molecular formula C29H50. It is a derivative of gammacerane, a pentacyclic triterpane commonly found in geological samples. This compound is notable for its unique structure and its presence in certain types of crude oils and sedimentary rocks, making it a valuable biomarker in geochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A’-Neo-30-norgammacerane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic structure, followed by various functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of A’-Neo-30-norgammacerane is less common due to its specialized applications. when required, it is produced using advanced organic synthesis techniques in controlled laboratory environments. The process involves the use of high-purity reagents and sophisticated equipment to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

A’-Neo-30-norgammacerane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

A’-Neo-30-norgammacerane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of A’-Neo-30-norgammacerane involves its interaction with various molecular targets and pathways. In geochemical studies, it acts as a stable biomarker due to its resistance to biodegradation compared to other similar compounds. The pathways involved in its formation and alteration are complex and depend on the specific environmental conditions .

Comparison with Similar Compounds

A’-Neo-30-norgammacerane is often compared with other similar compounds, such as:

A’-Neo-30-norgammacerane stands out due to its unique structure and higher resistance to biodegradation, making it a more reliable biomarker in certain applications.

Properties

CAS No.

3258-87-5

Molecular Formula

C29H50

Molecular Weight

398.7 g/mol

IUPAC Name

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C29H50/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h20-24H,8-19H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1

InChI Key

XKJROQIFLGXWEY-LMDOITEXSA-N

Isomeric SMILES

CC[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

36728-72-0
53584-60-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A'-Neo-30-norgammacerane
Reactant of Route 2
A'-Neo-30-norgammacerane
Reactant of Route 3
A'-Neo-30-norgammacerane
Reactant of Route 4
A'-Neo-30-norgammacerane
Reactant of Route 5
A'-Neo-30-norgammacerane
Reactant of Route 6
A'-Neo-30-norgammacerane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.